molecular formula C10H9N3O2 B2859592 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1823879-57-7

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B2859592
CAS No.: 1823879-57-7
M. Wt: 203.201
InChI Key: OQCWENIYLADANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a chemical compound belonging to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a cyclopropyl-substituted pyridine derivative with a triazole precursor in the presence of a suitable catalyst, such as palladium or copper, and under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the scale of production, desired purity, and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In organic chemistry, 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.

Biology: This compound has shown potential biological activity, including antibacterial and antifungal properties. It can be used in the development of new drugs targeting infectious diseases.

Medicine: Due to its biological activity, this compound is being investigated for its potential use in medicinal applications. It may be used as a lead compound in the design of new therapeutic agents.

Industry: In the material science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

  • 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylic acid

  • 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid

Uniqueness: 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is unique due to its specific structural features, such as the presence of the cyclopropyl group and the fused triazole and pyridine rings. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)7-3-4-13-8(5-7)11-12-9(13)6-1-2-6/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCWENIYLADANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.